REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[C:10]1[NH:19][C:18](=O)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:22]>P(Cl)(Cl)(Cl)=O>[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[C:10]1[N:19]=[C:18]([Cl:22])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])C1=NC2=CC=CC=C2C(N1)=O
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred with water for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo (12 Torr)
|
Type
|
EXTRACTION
|
Details
|
extracted by dropwise addition of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture is dried with magnesium sulphate
|
Type
|
ADDITION
|
Details
|
treated with animal charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo (12 Torr) at 30° C
|
Type
|
ADDITION
|
Details
|
The residue is mixed with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed pure with ether
|
Type
|
CUSTOM
|
Details
|
to obtain the heading compound, m.p. 178°-181° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])C1=NC2=CC=CC=C2C(=N1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |